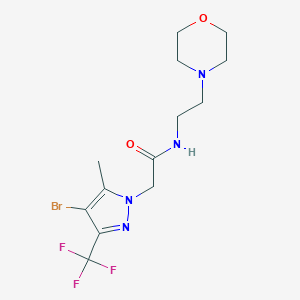
2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups This compound also contains a morpholine ring connected via an ethyl chain to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromine, methyl, and trifluoromethyl groups.
Substitution Reactions: The bromine, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Acetamide Group: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Morpholine Ring: The final step involves the reaction of the acetamide derivative with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the acetamide group can produce an amine derivative.
Substitution: Substitution of the bromine atom can yield various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-[4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Uniqueness
The unique combination of bromine, methyl, and trifluoromethyl groups on the pyrazole ring, along with the morpholine and acetamide functionalities, distinguishes this compound from its analogs
Propiedades
Fórmula molecular |
C13H18BrF3N4O2 |
|---|---|
Peso molecular |
399.21g/mol |
Nombre IUPAC |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C13H18BrF3N4O2/c1-9-11(14)12(13(15,16)17)19-21(9)8-10(22)18-2-3-20-4-6-23-7-5-20/h2-8H2,1H3,(H,18,22) |
Clave InChI |
QDQSPYVBENYUFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCCN2CCOCC2)C(F)(F)F)Br |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NCCN2CCOCC2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















